D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt
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Overview
Description
D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt is a chemical compound with the molecular formula C10H16BrNO4S. It is known for its applications in various scientific fields, including chemistry and biology. This compound is often used in optical resolutions and as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt typically involves the bromination of camphor followed by sulfonation. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include oxidized or reduced forms of the compound.
Scientific Research Applications
D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent in the separation of enantiomers.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt involves its interaction with specific molecular targets. The bromine atom and sulfonic acid group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products. Additionally, its chiral nature makes it valuable in stereoselective synthesis and optical resolution processes .
Comparison with Similar Compounds
Similar Compounds
D(-)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt: The enantiomer of the compound with similar chemical properties but different optical activity.
Camphor-10-sulfonic acid: A related compound with a sulfonic acid group but without the bromine atom.
Bromocamphor: A simpler compound with only the bromine atom and no sulfonic acid group
Uniqueness
D(+)-alpha-Bromocamphor-pi-sulfonic acid ammonium salt is unique due to its combination of a bromine atom and a sulfonic acid group, which imparts distinct chemical reactivity and chiral properties. This makes it particularly useful in applications requiring stereoselectivity and specific reactivity patterns .
Properties
Molecular Formula |
C10H18BrNO4S |
---|---|
Molecular Weight |
328.23 g/mol |
IUPAC Name |
azanium;[(1R,3R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6?,7-,9+,10?;/m1./s1 |
InChI Key |
GFBVBBRNPGPROZ-HSLBWQKVSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)CS(=O)(=O)[O-])[C@H](C2=O)Br.[NH4+] |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+] |
Origin of Product |
United States |
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